![molecular formula C10H21N3O B14779432 2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one is a compound that features a piperidine ring, which is a six-membered heterocyclic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one typically involves the reaction of 4-(dimethylamino)piperidine with a suitable precursor. The reaction conditions often include the use of solvents such as dichloromethane and ligroine, and the process may involve heating to specific temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but it often involves binding to a target site and either activating or inhibiting its function. This can lead to various biological effects, depending on the specific target and the context of the interaction .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Piperidine: A simpler structure that serves as a building block for more complex molecules.
Dimethylamino derivatives: Compounds that feature the dimethylamino group, which can influence their chemical and biological properties.
Uniqueness
What sets 2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
2-amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-9(5-7-13)12(2)3/h8-9H,4-7,11H2,1-3H3 |
InChIキー |
KYZDNLZVOUGUEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC(CC1)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
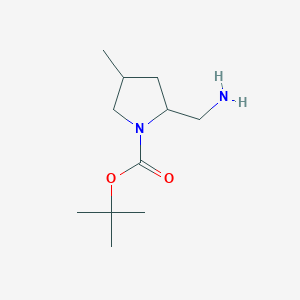
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)
![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
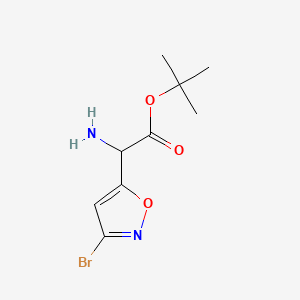
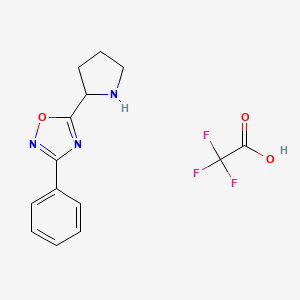
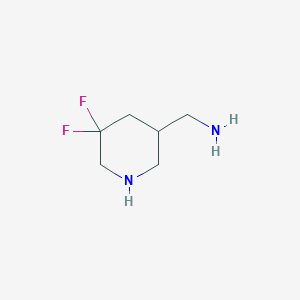




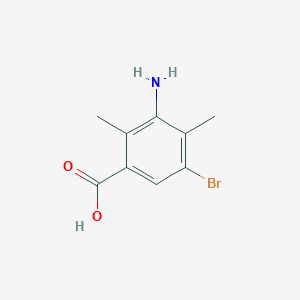
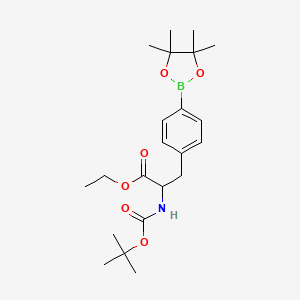
![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
